molecular formula C18H18N4O4S B2373188 6-Ethyl-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 946308-08-3

6-Ethyl-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No. B2373188
CAS RN: 946308-08-3
M. Wt: 386.43
InChI Key: NPXZMRLWVLMJJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones (containing an intact SMe group or resulting in its substitution with OBu group), depending on the nature of the acyl group .


Molecular Structure Analysis

The molecular structure of “6-Ethyl-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione” is based on a pyridopyrimidine moiety . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs .


Chemical Reactions Analysis

The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 . It was demonstrated that prior oxidation of SMe group with m-chloroperbenzoic acid allowed for simpler introduction of the NHBn moiety .

Scientific Research Applications

Synthesis and Structural Analysis

  • A novel synthesis method for pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones, involving 1,3-dimethyl barbituric acid and other components, provides an efficient way to produce these compounds. This method utilizes both heterogeneous and homogeneous catalysis in water, offering a green synthesis approach (Heravi & Daraie, 2016).
  • The molecular structure and crystal structure of 1,3-dimethyl-7-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a closely related compound, have been analyzed. This analysis includes studying molecular linkages like C-H...O hydrogen bonds and pi-pi stacking interactions (Trilleras et al., 2009).

Antiviral and Pharmacological Properties

  • Derivatives of 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione, which include similar core structures, have been synthesized and tested for their antiviral activities against viruses such as Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1) (El-Etrawy & Abdel-Rahman, 2010).
  • Research into thieno[2,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists, for treating reproductive diseases, indicates significant pharmacological potential. Certain derivatives have shown strong receptor binding activity, highlighting the relevance of these compounds in medicinal chemistry (Guo et al., 2003).

Chemical and Computational Analysis

  • An extensive study on (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives, which includes spectroscopic and computational analysis, sheds light on the chemical properties of these compounds. This research includes density functional theory (DFT) and time-dependent DFT computation, contributing to the understanding of electronic structures and reactivity (Ashraf et al., 2019).
  • Another study focused on pyrimidine-annelated heterocycles highlights the thermal [3,3] sigmatropic rearrangement of similar compounds, offering insights into their chemical behavior and potential applications in organic synthesis (Majumdar et al., 2001).

Future Directions

Pyridopyrimidines offer a great practical potential in the search for new biologically active compounds . The broad spectrum of biological activity associated with these compounds, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistamine properties, suggests promising future directions .

properties

IUPAC Name

6-ethyl-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-4-12-9-19-16-14(17(23)21(3)18(24)20(16)2)15(12)27-10-11-5-7-13(8-6-11)22(25)26/h5-9H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXZMRLWVLMJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1SCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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